1-[6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone is a complex heterocyclic compound notable for its unique structural features and potential applications in pharmaceutical chemistry. This compound belongs to the class of thiazoles and triazoles, which are recognized for their biological activities, including antimicrobial and antiproliferative properties. The compound's IUPAC name reflects its intricate molecular architecture, which includes a trifluoromethyl group and a thiazolo-triazole moiety.
The synthesis of 1-[6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone has been explored using various chemical methodologies. The general synthetic route involves:
Characterization techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy (both and ), and X-ray diffraction analysis are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-[6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone features:
The canonical SMILES representation is CC1=C(SC2=NC(=NN12)C(F)(F)F)C(=O)C
, while the InChI key is LOHFXMQRKWSWBN-UHFFFAOYSA-N
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to create derivatives with specific functionalities .
The physical properties of 1-[6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone include:
Chemical properties include reactivity towards electrophiles due to the electron-withdrawing trifluoromethyl group and potential stability under various pH conditions due to its heterocyclic structure .
This compound has potential applications in several scientific fields:
Research into its biological activities continues to reveal promising avenues for therapeutic applications against various diseases .
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1